2-{[1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid
Description
2-{[1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is a pyrrolidinone-derived compound featuring a 2,4-dimethylphenyl substituent at the 1-position of the pyrrolidine-2,5-dione ring and a sulfanyl-linked benzoic acid moiety at the 3-position. The benzoic acid group provides a carboxylic acid functionality, which may participate in hydrogen bonding or salt formation, relevant to pharmaceutical or material science applications. Structural characterization of such compounds often employs crystallographic tools like the SHELX program suite .
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-11-7-8-14(12(2)9-11)20-17(21)10-16(18(20)22)25-15-6-4-3-5-13(15)19(23)24/h3-9,16H,10H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWGVLALPBTFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid typically involves a multi-step process One common method starts with the preparation of the pyrrolidinone ring, which is achieved through the cyclization of appropriate precursors under controlled conditionsThe final step involves the coupling of the pyrrolidinone derivative with benzoic acid under acidic or basic conditions to yield the target compound .
Industrial Production Methods
In an industrial setting, the production of 2-{[1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 2-{[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid
- Molecular Formula : C18H16N2O4S
- Molecular Weight : 356.4 g/mol
The compound's structure includes a thioether linkage that enhances its reactivity and potential biological activity.
Medicinal Chemistry
The compound is being investigated for its pharmacological properties, particularly its potential as an anti-inflammatory and anticancer agent.
- Mechanism of Action : Research suggests that it may interact with specific molecular targets such as cyclooxygenase (COX) enzymes involved in inflammatory pathways. This interaction could modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
Organic Synthesis
As a versatile building block, this compound can be utilized in the synthesis of more complex molecules.
- Applications :
- Synthesis of natural product analogs.
- Development of heterocyclic compounds.
This versatility allows researchers to explore new chemical entities with desired biological activities.
Material Science
The compound is also being explored for its potential use in developing novel materials with unique electronic and optical properties.
- Research Focus : Investigating how the unique functional groups influence the material properties, which could lead to advancements in electronic devices or sensors.
Case Study 1: Anti-Cancer Properties
A recent study evaluated the efficacy of 2-{[1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid in inhibiting tumor growth in vitro. The results indicated significant inhibition of cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for further drug development.
Case Study 2: Synthesis of Heterocycles
Research focused on utilizing this compound as a precursor for synthesizing novel heterocycles demonstrated successful incorporation into larger frameworks. The resulting compounds exhibited enhanced biological activities compared to their precursors.
Mechanism of Action
The mechanism of action of 2-{[1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. In biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table and discussion highlight key structural, physicochemical, and synthetic differences between the target compound and its closest analogs.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations:
Substituent Effects: The 2,4-dimethylphenyl group in the target compound introduces ortho/para-methyl substituents, increasing steric bulk compared to the 4-methylphenyl (para-only) and unsubstituted phenyl analogs. This may enhance binding specificity in hydrophobic pockets or alter crystal packing . The 4-trifluoromethylphenyl analog exhibits pronounced electron-withdrawing effects, likely lowering the pKa of the benzoic acid group (increasing acidity) and reducing aqueous solubility.
Molecular Weight and Solubility :
- The trifluoromethyl derivative has the highest molecular weight (395.35 g/mol), which may correlate with lower solubility in polar solvents compared to the target compound (~367.4 g/mol) .
- The unsubstituted phenyl analog (327.40 g/mol) has the lowest molecular weight, suggesting better solubility but reduced metabolic stability.
Synthetic Considerations :
- Methyl and trifluoromethyl groups require distinct synthetic routes. Methylation typically employs alkylating agents (e.g., methyl iodide), while trifluoromethylation may involve specialized reagents like Umemoto’s reagent .
- Hydrolysis of ester intermediates (e.g., methyl benzoate to benzoic acid) using LiOH, as described in related syntheses , is a common step for introducing the carboxylic acid group.
Biological and Material Relevance :
- Lipophilic substituents (e.g., methyl, trifluoromethyl) improve membrane permeability, critical for drug candidates. The target compound’s 2,4-dimethyl group may balance lipophilicity and steric effects for optimal bioavailability.
- Crystallinity studies using SHELX are essential for characterizing these compounds, as subtle substituent changes can dramatically alter solid-state packing.
Biological Activity
2-{[1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is a complex organic compound with potential therapeutic applications. Its unique structure combines a pyrrolidine ring, a thioether linkage, and a benzoic acid moiety, which may contribute to its biological activity. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 2-{[1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid
- Molecular Formula : C19H17NO4S
- Molecular Weight : 357.41 g/mol
Anticancer Properties
Research indicates that 2-{[1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid exhibits potential anticancer activity. Studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and apoptosis. For example:
- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways associated with cancer progression .
- Case Study : In vitro studies showed that the compound reduced cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent.
Anti-inflammatory Activity
The compound's structural features suggest it may possess anti-inflammatory properties:
- Research Findings : It has been observed to modulate inflammatory cytokines and reduce edema in animal models of inflammation .
- Mechanism : The thioether linkage may enhance its ability to interact with inflammatory mediators, providing a basis for its anti-inflammatory effects.
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial effects of this compound:
- Activity Against Pathogens : Preliminary studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus. This suggests potential applications in treating infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-{[1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid | Structure | Anticancer, anti-inflammatory, antimicrobial |
| 2-{[1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]thio}nicotinic acid | Similar | Anticancer properties; less effective against bacteria |
| 2-{[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio}benzoic acid | Similar | Moderate anticancer activity; limited antimicrobial effects |
The biological activity of 2-{[1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation : It could interact with specific receptors that regulate cell growth and apoptosis.
- Oxidative Stress Reduction : There is potential for this compound to act as an antioxidant, reducing oxidative stress within cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
